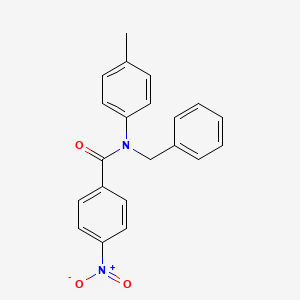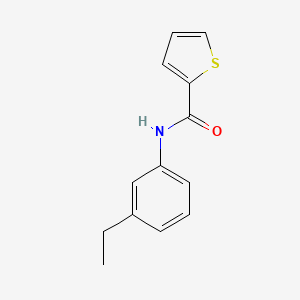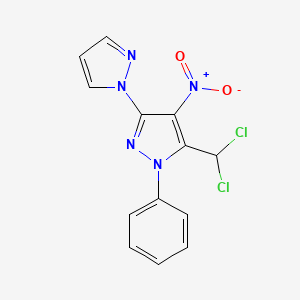
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a fluorescent dye that is widely used in scientific research. This dye is commonly referred to as DCM or Dicyanomethylene-4H-pyran. It is a highly versatile compound that has a wide range of applications in various fields of research. In
Wissenschaftliche Forschungsanwendungen
DCM has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It is also used as a pH indicator in biological systems. DCM is widely used in the study of protein-protein interactions, DNA sequencing, and cellular imaging. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy.
Wirkmechanismus
The mechanism of action of DCM involves the absorption of light by the molecule, followed by the transfer of energy to nearby molecules. This process is known as fluorescence resonance energy transfer (FRET). The excited state of the molecule can then interact with other molecules, leading to changes in their behavior or function.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, it is important to note that DCM is not approved for human use and should not be used for diagnostic or therapeutic purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCM is its high quantum yield and photostability, which make it an excellent choice for fluorescence microscopy. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of DCM is its sensitivity to pH changes, which can affect its fluorescent properties. It is also important to note that DCM is not suitable for all applications, and researchers should carefully consider its properties before using it in their experiments.
Zukünftige Richtungen
There are several future directions for research involving DCM. One area of interest is the development of new fluorescent probes that are more selective and sensitive for specific molecules or ions. Another area of interest is the use of DCM in the development of new biosensors for medical diagnostics. Additionally, researchers are exploring the use of DCM in the study of cellular signaling pathways and the development of new cancer therapies.
Conclusion:
In conclusion, 2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a highly versatile compound that has a wide range of applications in various fields of scientific research. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy, while its low toxicity profile and ease of synthesis make it accessible to researchers. While there are limitations to its use, DCM remains a valuable tool for studying biological systems and has exciting potential for future research.
Synthesemethoden
The synthesis of DCM involves the reaction of malononitrile and cyclohexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction produces a yellow-orange powder that is highly fluorescent. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVDKIONWHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)


![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)


![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)
